(+)-Apoverbenone

Catalog No.
S3092586
CAS No.
35408-03-8
M.F
C9H12O
M. Wt
136.194
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Apoverbenone

CAS Number

35408-03-8

Product Name

(+)-Apoverbenone

IUPAC Name

(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C9H12O

Molecular Weight

136.194

InChI

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m0/s1

InChI Key

NNPXUZFTLBPVNP-BQBZGAKWSA-N

SMILES

CC1(C2CC1C(=O)C=C2)C

Solubility

not available

(+)-Apoverbenone is a bicyclic ketone with the molecular formula C₉H₁₂O. It is structurally related to verbenone and is known for its unique chiral properties, making it a valuable compound in organic synthesis. The compound exhibits a distinctive bicyclic framework, which contributes to its reactivity and potential applications in various

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  • Sulfenylation-Dehydrosulfenylation: This method is employed to prepare optically active forms of apoverbenone, utilizing readily available starting materials like nopinone. The process involves the construction of an enone function, which is essential for further synthetic applications .
  • The synthesis of (+)-apoverbenone can be achieved through several methodologies:

    • Starting from Nopinone: The most common approach involves the sulfenylation-dehydrosulfenylation method using (+)-nopinone as a precursor. This method yields optically active apoverbenone effectively .
    • Other Synthetic Routes: Diels-Alder reactions can also be utilized to construct derivatives of apoverbenone, expanding the scope of synthetic applications in organic chemistry .

    (+)-Apoverbenone finds applications primarily in organic synthesis:

    • Chiral Source: It serves as an important chiral building block for the synthesis of various pharmaceuticals and agrochemicals.
    • Synthetic Intermediates: Its unique structure allows it to act as an intermediate in the production of more complex organic molecules, particularly those requiring specific stereochemistry.

    Interaction studies of (+)-apoverbenone with other compounds are still emerging. Its reactivity in Diels-Alder reactions suggests potential interactions with various diene systems, which could lead to the formation of novel compounds with unique properties. Further research is needed to elucidate its full interaction profile and biological implications.

    Several compounds share structural or functional similarities with (+)-apoverbenone. Here are some notable examples:

    CompoundStructure SimilarityUnique Features
    VerbenoneBicyclic ketoneKnown for its insecticidal properties
    CamphorBicyclic structureExhibits strong aromatic properties
    MenthoneMonocyclic ketoneCommonly used in flavoring and fragrance

    Uniqueness of (+)-Apoverbenone:

    • Unlike verbenone, which has established biological activity, (+)-apoverbenone's unique stereochemistry and reactivity profile make it particularly valuable for enantioselective synthesis.
    • Its ability to participate in Diels-Alder reactions distinguishes it from simpler ketones like menthone.

    XLogP3

    1.7

    Dates

    Modify: 2024-04-14

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